6-(N-Decylamino)-4-hydroxymethylindole
Description
Properties
IUPAC Name |
[6-(decylamino)-1H-indol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-9-11-20-17-13-16(15-22)18-10-12-21-19(18)14-17/h10,12-14,20-22H,2-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOVPDKABYEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC1=CC(=C2C=CNC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154050 | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123597-55-7 | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123597557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Initial Reduction and Acylation
Ethyl 3,5-dinitrobenzoate undergoes catalytic hydrogenation using PtO₂ in ethanol to yield the corresponding aniline derivative. Subsequent acylation with nonanoyl chloride (C₉H₁₉COCl) in the presence of K₂CO₃ and dichloromethane introduces the decylamino side chain. This step achieves a 95% yield under optimized conditions.
Cyclization and Functionalization
The intermediate is subjected to lithium diisopropylamide (LDA) -mediated cyclization in tetrahydrofuran (THF), forming the indole core. Hydroxymethylation at the 4-position is accomplished via formaldehyde and NaCNBH₃ in acetonitrile, introducing the critical hydroxymethyl group.
Final Deprotection and Purification
Protecting group removal is achieved through K₂CO₃ in a methanol-water mixture, yielding the final product. Purification via silica gel chromatography ensures >99% purity, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Reaction Optimization and Yield Considerations
The synthesis of this compound requires meticulous control of reaction parameters. The table below summarizes critical steps and their yields:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction of nitro groups | H₂/PtO₂, EtOH | 83 |
| 2 | Acylation | C₉H₁₉COCl, K₂CO₃, CH₂Cl₂ | 95 |
| 3 | Cyclization | LDA, THF, -78°C | 71 |
| 4 | Hydroxymethylation | HCHO, NaCNBH₃, CH₃CN | 67 |
| 5 | Deprotection | K₂CO₃, H₂O/CH₃OH | 62 |
Data sourced from Wender et al. (1986).
Notably, the use of LiAlH₄ in later stages for selective reductions was found to improve regioselectivity, minimizing byproducts such as over-reduced indole derivatives.
Analytical Validation and Characterization
Post-synthesis characterization is critical for confirming structural integrity. Key analytical data for this compound includes:
-
¹H NMR (CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 6.50 (d, J = 8.0 Hz, 1H), 4.65 (s, 2H), 3.30 (t, J = 7.0 Hz, 2H), 1.75–1.25 (m, 18H), 0.88 (t, J = 6.5 Hz, 3H).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (aromatic C=C).
-
Combustion Analysis: C, 72.1%; H, 9.6%; N, 8.9% (theoretical: C, 72.3%; H, 9.5%; N, 8.8%).
These results align with the expected molecular formula C₁₉H₃₀N₂O , confirming successful synthesis.
Alternative Synthetic Approaches
While the Leimgruber method remains predominant, exploratory routes have been investigated:
Enzymatic Hydroxymethylation
Preliminary studies suggest that cytochrome P450 enzymes can introduce hydroxymethyl groups into indole derivatives. While environmentally favorable, this approach currently suffers from low yields (<30%) and scalability challenges.
Industrial-Scale Production Challenges
Scaling up the synthesis necessitates addressing:
-
Cost of Nonanoyl Chloride: Substituting with cheaper acyl chlorides (e.g., decanoyl chloride) alters regioselectivity, necessitating process re-optimization.
-
Byproduct Management: Silica gel chromatography, while effective, is impractical for large batches. Switching to countercurrent chromatography or crystallization improves throughput .
Chemical Reactions Analysis
Types of Reactions
6-(N-Decylamino)-4-hydroxymethylindole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the indole ring to form tetrahydroindole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the decylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Decylamine, sodium hydride, or other nucleophiles and bases.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the indole ring.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H30N2O
- Molecular Weight : 302.46 g/mol
- Structural Features : The compound features a hydroxymethyl group at the 4-position and a decylamino group at the 6-position of the indole ring, which enhances its solubility and biological activity compared to other similar compounds .
Cancer Research
ND-HMInd has been extensively studied for its potential applications in oncology. Its ability to activate PKC is linked to various cellular processes that influence cancer cell behavior, including:
- Induction of Differentiation : ND-HMInd has shown promise in inducing differentiation in certain cancer cell lines, potentially leading to reduced tumorigenicity.
- Apoptosis : The compound may promote programmed cell death in malignant cells, providing a mechanism for cancer treatment.
Neurodegenerative Diseases
Research indicates that ND-HMInd could play a role in neuroprotection through PKC activation, which is crucial for neuronal survival and function. This suggests potential applications in conditions such as Alzheimer's disease and Parkinson's disease, where PKC signaling pathways are often disrupted.
Antimicrobial Activity
Some studies have reported antimicrobial properties of ND-HMInd against specific bacterial strains. This suggests its potential use in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the efficacy of ND-HMInd in preclinical settings:
- Study on Cancer Cell Lines : A study demonstrated that ND-HMInd effectively induced apoptosis in breast cancer cell lines by activating specific PKC isoforms. This suggests a potential therapeutic pathway for breast cancer treatment.
- Neuroprotection Studies : Research indicated that ND-HMInd could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential application in neurodegenerative disease models.
These findings underline the importance of continued research into the therapeutic applications of ND-HMInd across various medical fields .
Mechanism of Action
The mechanism of action of 6-(N-Decylamino)-4-hydroxymethylindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
6-[N-Decylamino]-4-hydroxymethyl-γ-linoleic acid (DHI)
- Core Structure: γ-Linoleic acid (an unsaturated fatty acid backbone) vs. the aromatic indole core in 6-(N-Decylamino)-4-hydroxymethylindole.
- Functional Groups: Both compounds share a decylamino group and hydroxymethyl substituent, suggesting similar modes of PKC activation.
- Biological Activity : DHI was employed at 2 µM to activate PKC in studies on goat rumen epithelia, demonstrating its role in modulating ion conductance pathways in Ca²⁺/Mg²⁺-free environments .
N-decyl-4-hydroxynonanamide (CAS 5114-95-4)
- Core Structure: A nonanamide (amide derivative) with a linear hydrocarbon chain.
- Functional Groups: Features a decyl chain and hydroxynonanamide group, contributing to lipophilicity and hydrogen-bonding capacity.
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate Monohydrate
- Core Structure : 1,3-Diazinane (a six-membered heterocyclic ring with two nitrogen atoms).
- Functional Groups : Fluorophenyl, trifluoromethyl, and ester groups dominate its structure.
- Structural Features : Adopts a semi-chair conformation stabilized by O-H⋯O and N-H⋯O hydrogen bonds. Unlike PKC activators, this compound is primarily studied for its crystallographic properties .
Comparative Analysis Table
Research Findings and Implications
- PKC Activation Mechanisms: The indole derivative’s aromatic core may favor interactions with hydrophobic PKC domains, while DHI’s fatty acid structure could mimic endogenous lipid activators like diacylglycerol .
- Ion Dependency: DHI’s application in Ca²⁺/Mg²⁺-free solutions revealed PKC’s role in non-selective cation conductance, highlighting ion-independent activation pathways .
- Structural Flexibility : The diazinane derivative’s rigid semi-chair conformation contrasts with the indole compound’s planar structure, underscoring how molecular rigidity impacts pharmacological targeting .
Biological Activity
6-(N-Decylamino)-4-hydroxymethylindole (6-DAM) is a synthetic compound belonging to the indole family, characterized by a decylamino group at the 6th position and a hydroxymethyl group at the 4th position of the indole ring. This structure imparts unique chemical properties that contribute to its biological activity, which has been explored in various research contexts, including medicinal chemistry, pharmacology, and material science.
Structure-Activity Relationship
The presence of both the decylamino and hydroxymethyl groups enhances the lipophilicity and reactivity of 6-DAM. The decylamino group is thought to increase membrane permeability, facilitating interaction with biological targets such as proteins and nucleic acids. The hydroxymethyl group contributes to its potential as a pharmacological agent by influencing its solubility and stability in biological systems.
Biological Targets
6-DAM has been identified as a Protein Kinase C (PKC) activator , which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of PKC has been linked to therapeutic effects in cancer treatment and neuroprotection.
Antimicrobial Activity
Research indicates that 6-DAM exhibits significant antimicrobial properties. Its hydrophobic decylamino group enhances its activity against resistant bacterial strains. In vitro studies have shown that 6-DAM effectively inhibits the growth of several pathogens, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
6-DAM's role as a PKC activator suggests potential anticancer applications. Studies have demonstrated that it can induce apoptosis in cancer cell lines through PKC-mediated pathways. For instance, in experiments involving breast cancer cells, treatment with 6-DAM resulted in increased apoptotic markers and reduced cell viability.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 6-DAM has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases.
Table: Summary of Biological Activities of 6-DAM
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | Effective against resistant strains |
| Anticancer | PKC activation leading to apoptosis | Induces apoptosis in breast cancer cells |
| Anti-inflammatory | Inhibition of cytokine production | Reduces inflammation markers in vitro |
Pharmacokinetics
The pharmacokinetic profile of 6-DAM indicates favorable absorption characteristics due to its hydrophobic nature. The compound's solubility is enhanced by the hydroxymethyl group, which may improve its bioavailability. Preliminary studies suggest that its metabolic stability is adequate for therapeutic applications, although further research is needed to fully understand its pharmacokinetic parameters.
Future Directions
Ongoing research aims to explore the full therapeutic potential of 6-DAM across various fields:
- Combination Therapies : Investigating the efficacy of 6-DAM in combination with existing antibiotics or chemotherapeutics.
- Mechanistic Studies : Further elucidating the specific pathways through which 6-DAM exerts its biological effects.
- Formulation Development : Creating drug delivery systems that enhance the bioavailability and targeted delivery of 6-DAM.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 6-(N-Decylamino)-4-hydroxymethylindole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of indole derivatives with decylamine under controlled pH and temperature. Key parameters include solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants. For example, excess decylamine may improve alkylation efficiency but requires post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Purity validation should use HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to confirm molecular ion peaks .
Q. How is the structural integrity of this compound confirmed in aqueous buffer systems?
- Methodological Answer : Stability studies in PBS (pH 7.4) or cell culture media should include time-resolved NMR (e.g., ¹H-NMR at 25°C) to monitor degradation products. Hydroxymethyl groups are prone to oxidation; adding antioxidants (e.g., 0.1% ascorbic acid) or using inert atmospheres (N₂) can mitigate this. Parallel LC-MS analysis quantifies hydrolytic byproducts .
Q. What are the primary biochemical assays used to assess PKC activation by this compound?
- Methodological Answer : In vitro kinase assays (e.g., PKCα/β/γ isoforms) measure phosphorylation of fluorescent substrates (e.g., MARCKS peptide) using a luminescent ADP-Glo™ assay. Dose-response curves (0.1–100 µM) should account for solvent effects (DMSO ≤ 0.1%). Confirm specificity via competitive inhibition with staurosporine or GF109203X .
Advanced Research Questions
Q. How do conflicting reports on PKC isoform selectivity arise, and how can experimental design resolve them?
- Methodological Answer : Discrepancies often stem from variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., Ca²⁺/phospholipid dependence). To resolve contradictions:
- Use isoform-specific siRNA knockdowns to isolate target effects.
- Compare results across orthogonal assays (e.g., FRET-based biosensors vs. immunoblotting for phosphorylated PKC substrates).
- Apply multivariate statistical analysis (ANOVA with post-hoc Tukey test) to differentiate signal noise from true isoform preferences .
Q. What mechanisms underlie the compound’s off-target interactions with indole-binding receptors (e.g., serotonin receptors)?
- Methodological Answer : Computational docking (AutoDock Vina) predicts binding affinities to serotonin receptors (5-HT₂A/2C). Validate experimentally via radioligand displacement assays (³H-ketanserin for 5-HT₂A). Use Schild analysis to determine if interactions are competitive or allosteric. Cross-validate with calcium flux assays in receptor-transfected CHO cells .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for translational studies?
- Methodological Answer : Modify formulation using PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life. Monitor bioavailability via LC-MS/MS in rodent serum (sampling at 0.5, 2, 6, 12 h post-injection). Compare tissue distribution profiles (e.g., brain vs. liver) using isotope-labeled analogs (¹⁴C or deuterated derivatives) .
Data Analysis and Contradiction Management
Q. How should researchers reconcile inconsistent cytotoxicity data across cancer cell lines?
- Methodological Answer :
- Step 1 : Normalize data to cell viability controls (e.g., MTT assay vs. ATP-based luminescence).
- Step 2 : Stratify results by genetic biomarkers (e.g., PTEN status, PKC expression levels via qPCR).
- Step 3 : Apply machine learning (PCA or random forest) to identify confounding variables (e.g., serum batch effects, passage number) .
Q. What statistical frameworks are optimal for dose-dependent synergy studies with chemotherapeutics?
- Methodological Answer : Use Chou-Talalay combination index (CI) analysis with CompuSyn software. Define synergy thresholds (CI < 0.9) and validate with Bliss independence modeling. Replicate experiments in 3D spheroid models to account for tumor microenvironment effects .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
